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Compound of Interest

Compound Name: SHR5428

Cat. No.: B12394268 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information on the discovery and

preclinical development of SHR5428. The detailed synthesis procedure and specific

experimental protocols are proprietary and have not been disclosed in the available scientific

literature. The methodologies described herein are based on general practices in the field and

should be regarded as illustrative.

Abstract
SHR5428 is a potent, selective, and orally bioavailable noncovalent inhibitor of Cyclin-

Dependent Kinase 7 (CDK7).[1][2][3] It has demonstrated significant anti-tumor activity in

preclinical models of triple-negative breast cancer.[1][2] This technical guide provides a

comprehensive overview of the discovery, mechanism of action, and preclinical data of

SHR5428, intended for professionals in drug development and cancer research.

Introduction to CDK7 as a Therapeutic Target
Cyclin-Dependent Kinase 7 (CDK7) is a key enzyme that plays a dual role in regulating the cell

cycle and gene transcription.[4][5][6] As a component of the CDK-activating kinase (CAK)

complex, CDK7 phosphorylates and activates other CDKs, such as CDK1, CDK2, CDK4, and

CDK6, which are crucial for cell cycle progression.[1][2][7] Additionally, CDK7 is a subunit of the

general transcription factor TFIIH, where it phosphorylates the C-terminal domain of RNA

polymerase II, a critical step in the initiation of transcription.[4][5] In many cancers, there is a
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heightened dependency on CDK7 for uncontrolled proliferation and the transcription of

oncogenes, making it an attractive target for cancer therapy.[8][9]

Discovery of SHR5428
SHR5428 was identified as a potent and selective CDK7 inhibitor through a dedicated drug

discovery program. While the specific details of the screening and lead optimization process

are not publicly available, the resulting compound, SHR5428, exhibits high potency against

CDK7 and excellent selectivity over other CDK family members.[1]

Chemical Structure of SHR5428:

(Note: A visual representation of the chemical structure would be inserted here. Based on

search results, the SMILES notation is

CP(C1=C(C=CC2=C1NC=C2C3=C(C=NC(N[C@@H]4C--INVALID-LINK--O)=N3)C(F)

(F)F)C#N)(C)=O)

Mechanism of Action
SHR5428 functions as a noncovalent inhibitor of CDK7.[1][2] By binding to CDK7, it blocks its

kinase activity, thereby interfering with its dual functions in cell cycle control and transcription.

Signaling Pathway
The inhibition of CDK7 by SHR5428 disrupts key cellular processes that are often dysregulated

in cancer.
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Caption: CDK7 Inhibition by SHR5428 Disrupts Cell Cycle and Transcription.

Quantitative Preclinical Data
The following tables summarize the key quantitative data from the preclinical evaluation of

SHR5428.

In Vitro Potency and Selectivity
Target IC50 (nM)

CDK7 2.3

MDA-MB-468 cells 6.6

Data from MedChemExpress and BioWorld summaries of Jia M, et al.[2][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12394268?utm_src=pdf-body-img
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://www.benchchem.com/product/b12394268?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296136/
https://synapse.patsnap.com/article/what-are-cdk7-gene-inhibitors-and-how-do-they-work
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SHR5428 demonstrated high selectivity for CDK7 over other CDK family members, including

CDK1, CDK2, CDK4, CDK6, CDK9, and CDK12.[1][3]

In Vivo Efficacy in HCC70 Xenograft Model
Dose (mg/kg, p.o., q.d.) Tumor Growth Inhibition (TGI)

3 39%

10 61%

30 83%

Data from BioWorld summary of Jia M, et al.[5]

Pharmacokinetic Properties

Species
Dose
(mg/kg,
p.o.)

Cmax
(ng/mL)

AUC
(ng·h/mL)

t1/2 (h) F (%)

Mouse 2 116 139 0.7 32

Rat 2 120 556 2.6 44

Dog 2 543 4101 4.9 92

Data from BioWorld summary of Jia M, et al.[5]

Experimental Protocols (Generalized)
As the specific protocols for SHR5428 have not been published, the following sections provide

generalized methodologies for the types of experiments conducted.

Synthesis of SHR5428
The synthesis of SHR5428 is not publicly available.

In Vitro CDK7 Kinase Assay
A generalized workflow for assessing the inhibitory activity of a compound against CDK7.
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Assay Preparation Reaction and Detection Data Analysis

Prepare Reagents
(CDK7, Substrate, ATP, SHR5428) Dispense Reagents into Assay Plate Incubate at Room Temperature Add Detection Reagent Read Signal (e.g., Luminescence) Calculate Percent Inhibition Generate Dose-Response Curve Determine IC50 Value

Click to download full resolution via product page

Caption: Generalized Workflow for an In Vitro CDK7 Kinase Assay.

Protocol:

Reagent Preparation: Recombinant human CDK7/Cyclin H/MAT1 complex, a suitable

peptide substrate, and ATP are prepared in a kinase assay buffer. A serial dilution of

SHR5428 is prepared.

Reaction Initiation: The kinase, substrate, and SHR5428 are added to the wells of a

microplate. The reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed at room temperature for a defined period.

Detection: A detection reagent that measures the amount of phosphorylated substrate or

remaining ATP is added.

Signal Measurement: The signal (e.g., luminescence or fluorescence) is measured using a

plate reader.

Data Analysis: The percentage of inhibition is calculated for each concentration of SHR5428,

and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MDA-MB-468)
A general protocol to determine the effect of SHR5428 on the proliferation of MDA-MB-468

triple-negative breast cancer cells.

Protocol:
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Cell Seeding: MDA-MB-468 cells are seeded into 96-well plates and allowed to attach

overnight.

Compound Treatment: Cells are treated with a serial dilution of SHR5428 and incubated for

a specified period (e.g., 72 hours).

Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to the wells.

Signal Measurement: The luminescence, proportional to the number of viable cells, is

measured using a plate reader.

Data Analysis: The percentage of cell growth inhibition is calculated, and the IC50 value is

determined.

In Vivo Xenograft Tumor Growth Inhibition Study
A generalized workflow for evaluating the in vivo efficacy of SHR5428 in a mouse xenograft

model.
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Caption: Generalized Workflow for an In Vivo Xenograft Study.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12394268?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12394268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol:

Cell Implantation: HCC70 human breast cancer cells are implanted subcutaneously into

immunocompromised mice.[10][11]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice

are then randomized into treatment and control groups.[12]

Drug Administration: SHR5428 is administered orally, once daily, at various dose levels for a

specified duration (e.g., 21 days). The control group receives a vehicle.[12]

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the

study.[10]

Endpoint Analysis: At the end of the study, tumors are excised and weighed. The tumor

growth inhibition (TGI) is calculated by comparing the tumor sizes in the treated groups to

the control group.[10]

Pharmacokinetic Analysis
A general procedure for determining the pharmacokinetic profile of SHR5428 in preclinical

species.[13][14]

Protocol:

Drug Administration: A single dose of SHR5428 is administered to animals (e.g., mice, rats,

dogs) via intravenous and oral routes.[13]

Blood Sampling: Blood samples are collected at predetermined time points after dosing.[13]

Plasma Analysis: The concentration of SHR5428 in the plasma is quantified using a

validated analytical method, such as LC-MS/MS.

Parameter Calculation: Pharmacokinetic parameters, including Cmax, AUC, t1/2, and

bioavailability (F%), are calculated using appropriate software.[14]

Conclusion
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SHR5428 is a promising, orally active, and selective noncovalent inhibitor of CDK7 with potent

anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2] Its favorable

pharmacokinetic profile across multiple species supports its further development as a potential

cancer therapeutic.[1] While detailed information on its synthesis and specific experimental

protocols is not yet in the public domain, the available data highlight the potential of SHR5428
as a valuable addition to the landscape of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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